molecular formula C11H16O2 B3236485 4-Isopropoxy-1-methoxy-2-methylbenzene CAS No. 1369793-72-5

4-Isopropoxy-1-methoxy-2-methylbenzene

Cat. No. B3236485
CAS RN: 1369793-72-5
M. Wt: 180.24 g/mol
InChI Key: FUSASHNIAPPKDM-UHFFFAOYSA-N
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Description

“4-Isopropoxy-1-methoxy-2-methylbenzene” is also known as “1-Isopropyl-2-methoxy-4-methylbenzene” or “1-Methyl-3-methoxy-4-isopropylbenzene”. It is an analytical standard with a molecular formula of C11H16O .


Molecular Structure Analysis

The molecular structure of “4-Isopropoxy-1-methoxy-2-methylbenzene” is represented by the SMILES string COc1cc(C)ccc1C(C)C . The molecular weight is 164.24 .


Physical And Chemical Properties Analysis

“4-Isopropoxy-1-methoxy-2-methylbenzene” has a refractive index of 1.504-1.508 . It has a boiling point of 214-216 °C and a density of 0.94 g/mL at 25 °C .

Scientific Research Applications

Chemical Reactions and Synthesis

4-Isopropoxy-1-methoxy-2-methylbenzene, due to its complex structure, may find applications in specialized chemical syntheses and reactions. While direct studies on this specific compound are limited, insights can be drawn from research on similar methoxy and methylbenzene compounds. For example, the synthesis of vanillin, an important chemical in perfumery and food flavoring industries, involves methoxybenzaldehyde derivatives, indicating potential pathways where 4-Isopropoxy-1-methoxy-2-methylbenzene could be utilized (Tan Ju & Liao Xin, 2003). Similarly, catalytic oxidation of lignins into aromatic aldehydes like vanillin shows the relevance of methoxy groups in chemical synthesis, suggesting potential roles for the compound in biomass conversion processes (V. Tarabanko & N. Tarabanko, 2017).

Environmental Applications

The study of methylene blue adsorption on low-cost adsorbents highlights the importance of methoxy and methyl groups in environmental remediation technologies. Given its structural features, 4-Isopropoxy-1-methoxy-2-methylbenzene could potentially serve as a precursor or component in designing adsorbents for dye removal from industrial wastewater, contributing to cleaner production and pollution control efforts (M. Rafatullah et al., 2010).

Potential in Material Science

Research on methylene-linked liquid crystal dimers, including compounds with methoxy groups, provides insights into the applications of 4-Isopropoxy-1-methoxy-2-methylbenzene in material science. Its structure suggests utility in the development of novel liquid crystal phases, which are crucial for display technologies and optical devices. The study of these dimers underscores the relevance of methoxy-containing compounds in advancing liquid crystal research and applications (P. Henderson & C. Imrie, 2011).

properties

IUPAC Name

1-methoxy-2-methyl-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-8(2)13-10-5-6-11(12-4)9(3)7-10/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSASHNIAPPKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-1-methoxy-2-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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